molecular formula C18H18ClNO3S B2645489 2-(2-Chlorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448133-61-6

2-(2-Chlorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No. B2645489
CAS RN: 1448133-61-6
M. Wt: 363.86
InChI Key: HJTRDDNLMAPUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the CB1 receptor, which is responsible for the majority of the psychoactive effects of cannabis.

Scientific Research Applications

Metal-Free Direct [2+2] Cycloaddition Reactions

One notable application involves the use of related chemical structures in metal-free direct [2+2] cycloaddition reactions. Alcaide et al. (2015) utilized 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free environment to synthesize substituted cyclobutenes. This process highlights the potential of similar compounds in facilitating room-temperature synthesis without the need for irradiation or heating, indicating a significant step towards more sustainable and accessible chemical reactions (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Process Development for NK1-II Inhibitor Synthesis

Kopach et al. (2010) described the synthesis process of a related compound, which serves as an intermediate in manufacturing the NK1-II inhibitor LY686017. Their work outlines a highly selective and scalable process involving ortho lithiation/condensation/oxidation steps, demonstrating the compound's role in pharmaceutical manufacturing and its potential for large-scale production (Kopach et al., 2010).

Photochemically Induced Radical Alkenylation

Amaoka et al. (2014) explored the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This research highlights a simple, metal-free method for substituting heteroatom-substituted methine and methylene bonds, further indicating the versatility of similar compounds in synthetic organic chemistry (Amaoka et al., 2014).

Synthesis of Pyrrolidine-1-sulfonylarene Derivatives

Smolobochkin et al. (2017) discussed an acid-catalyzed reaction that leads to the formation of new 1-(arylsulfonyl)pyrrolidines. This method presents a convenient approach for synthesizing pyrrolidine-1-sulfonylarene derivatives, showcasing the compound's utility in creating structurally diverse organic molecules (Smolobochkin et al., 2017).

properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-17-9-5-4-6-14(17)12-18(21)20-11-10-16(13-20)24(22,23)15-7-2-1-3-8-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTRDDNLMAPUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

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